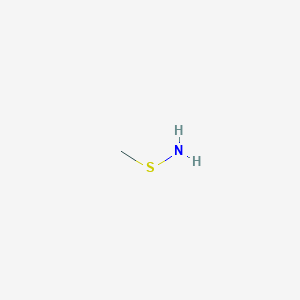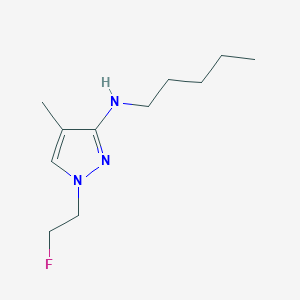![molecular formula C13H15N3O3 B11747747 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one](/img/structure/B11747747.png)
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry . This compound features a dimethylamino group, a nitrophenyl group, and a pyrrolidinone core, making it a versatile molecule for various applications.
准备方法
The synthesis of 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with a suitable precursor, such as a nitrophenyl-substituted pyrrolidinone . The reaction conditions typically include the use of a solvent like dichloromethane and a catalyst such as nickel perchlorate. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one has several scientific research applications:
作用机制
The mechanism of action of 3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core and exhibit similar biological activities, but differ in their substituents and specific properties.
Nitrophenyl-substituted compounds: These compounds contain the nitrophenyl group and may have similar chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC 名称 |
3-(dimethylaminomethylidene)-1-(4-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H15N3O3/c1-14(2)9-10-7-8-15(13(10)17)11-3-5-12(6-4-11)16(18)19/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
DMEHJAKXNVOKBN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747678.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747686.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11747692.png)
amine](/img/structure/B11747696.png)
![(3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747711.png)


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11747728.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11747734.png)
![3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11747741.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11747752.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747765.png)
![4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11747766.png)
